molecular formula C14H10FN3OS2 B5958196 5-(4-FLUOROPHENYL)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE

5-(4-FLUOROPHENYL)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE

Cat. No.: B5958196
M. Wt: 319.4 g/mol
InChI Key: RSUGJJOLFRGRDE-UHFFFAOYSA-N
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Description

5-(4-FLUOROPHENYL)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a prop-2-en-1-yl group, and a thiazolopyrimidine core

Preparation Methods

The synthesis of 5-(4-FLUOROPHENYL)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsIndustrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

5-(4-FLUOROPHENYL)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thiazolopyrimidine core can interact with active sites or allosteric sites on proteins. Pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidines and fluorophenyl derivatives. Compared to these compounds, 5-(4-FLUOROPHENYL)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include 4-chloro-1-(4-fluorophenyl)butan-1-one and 2-pyridinemethanol, 5-(4-fluorophenyl) .

Properties

IUPAC Name

5-(4-fluorophenyl)-3-prop-2-enyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS2/c1-2-7-18-12-10(21-14(18)20)13(19)17-11(16-12)8-3-5-9(15)6-4-8/h2-6H,1,7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUGJJOLFRGRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C(=O)NC(=N2)C3=CC=C(C=C3)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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